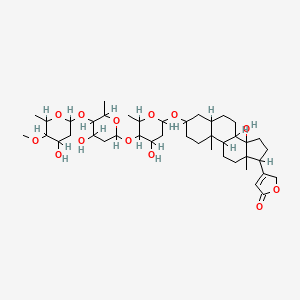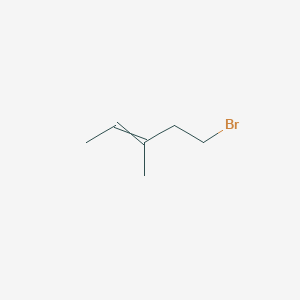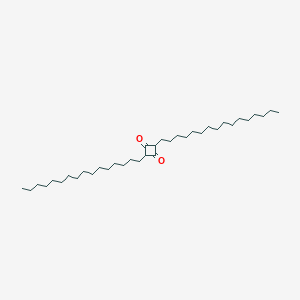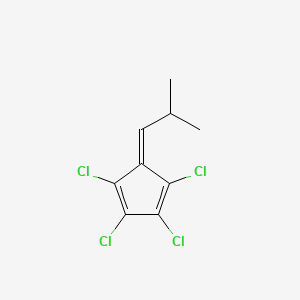![molecular formula C11H22N2O B14629305 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one CAS No. 53699-24-4](/img/structure/B14629305.png)
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one is an organic compound with a complex structure that includes hydrazine and ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one typically involves the reaction of 2,2-dimethylhydrazine with a suitable ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, industrial production may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The hydrazine and ketone groups can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
Industry: Utilized in the production of specialty chemicals, including those used in coatings, adhesives, and other industrial applications.
Mécanisme D'action
The mechanism of action of 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one: A structurally similar compound with a longer carbon chain.
2-Hexanone, 3-[1-(2,2-dimethylhydrazino)ethylidene]-5-methyl-: Another related compound with slight variations in its structure.
Uniqueness
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications, as it can be used to develop new materials and explore novel chemical reactions.
Propriétés
Numéro CAS |
53699-24-4 |
|---|---|
Formule moléculaire |
C11H22N2O |
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
3-[1-(2,2-dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one |
InChI |
InChI=1S/C11H22N2O/c1-8(2)7-11(10(4)14)9(3)12-13(5)6/h8,12H,7H2,1-6H3 |
Clé InChI |
VVEZXPKDAXRARM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=C(C)NN(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-Aminomethylidene]methanimidamide](/img/structure/B14629230.png)


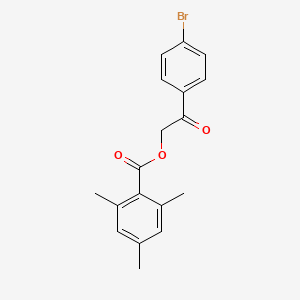
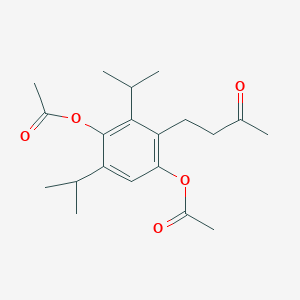
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14629258.png)
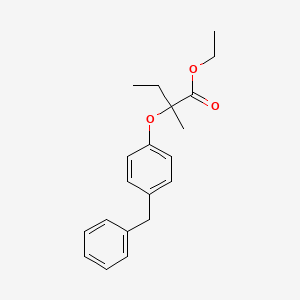
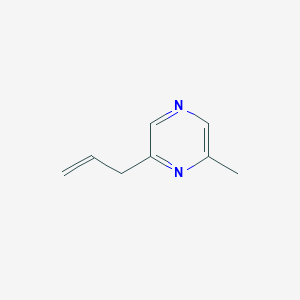

![N-{4-[Ethenyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B14629265.png)
